molecular formula C18H15F2N3O2S B2487492 (2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105200-04-1

(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2487492
CAS RN: 1105200-04-1
M. Wt: 375.39
InChI Key: RSYYXDRDHJPVRY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex synthesis and unique molecular structures. These compounds are synthesized through various chemical reactions, involving multiple steps that yield products with potential biological activities. The structure and properties of these compounds are characterized using advanced techniques to understand their potential applications in fields like medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds often involves substitution reactions, Friedel-Crafts acylation, and amidation steps starting from basic chemical precursors like piperidine-4-carboxylic acid and ethyl carbonochloridate. These methods afford reasonable yields and provide a pathway to introduce various functional groups into the molecule, enhancing its reactivity and potential biological activity (Zheng Rui, 2010).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through single crystal X-ray diffraction studies, revealing intricate details like the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms. These studies are complemented by density functional theory calculations, which help optimize the structural coordinates and validate the experimental findings (C. S. Karthik et al., 2021).

Chemical Reactions and Properties

Chemical properties are explored through reactions with various sulfonyl and acid chlorides, leading to the synthesis of derivatives with diverse functional groups. These reactions are crucial for modifying the compound's chemical behavior and exploring its reactivity towards different chemical agents (L. Mallesha & K. Mohana, 2014).

Physical Properties Analysis

The physical properties, including thermal stability and optical characteristics, are assessed using techniques like thermogravimetric analysis and spectroscopic methods. These studies provide insights into the stability of the compounds under various temperature conditions and their potential optical applications (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties are further elucidated through spectroscopic techniques and theoretical calculations. Studies involving density functional theory (DFT) help understand the compound's electronic structure, identifying reactive sites on the molecular surface and evaluating the HOMO-LUMO energy gap. These parameters are crucial for predicting the compound's reactivity and stability (C. S. Karthik et al., 2021).

Scientific Research Applications

Antimicrobial Activity

(2,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone and its derivatives have shown promising results in antimicrobial research. For example, compounds synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis and structural characterization of related compounds. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride via amidation, Friedel-crafts acylation, and hydration has been detailed, providing insight into efficient production methods for these compounds (Zheng Rui, 2010). Furthermore, thermal, optical, etching, and structural studies, along with theoretical calculations, have been performed on related compounds, enhancing our understanding of their physical and chemical properties (Karthik et al., 2021).

Enzyme Inhibitory Activity

These compounds have also been evaluated for their enzyme inhibitory activities. A study focusing on thiophene-based heterocyclic compounds revealed their potential as inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This suggests potential therapeutic applications in diseases where these enzymes are implicated (Cetin et al., 2021).

Anticancer Potential

Another significant area of research is the investigation of anticancer properties. Derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, synthesized using a convergent synthetic method, have shown anticancer properties in various cell lines, indicating the potential for these compounds in cancer therapy (Adimule et al., 2014).

properties

IUPAC Name

(2,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c19-12-5-6-13(14(20)9-12)18(24)23-7-1-3-11(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,11H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYYXDRDHJPVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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